molecular formula C8H11N3 B1419509 5,6,7,8-Tetrahydroquinazolin-4-amine CAS No. 200412-97-1

5,6,7,8-Tetrahydroquinazolin-4-amine

Cat. No. B1419509
M. Wt: 149.19 g/mol
InChI Key: JNNNEXWZHCXUOD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-4-amine is a chemical compound with the CAS Number: 200412-97-1 . It has a molecular weight of 149.2 .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinazolin-4-amine consists of a total of 40 bond(s). There are 19 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), and 1 Pyrimidine(s) .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Medicinal Chemistry .

Summary of the Application

5,6,7,8-Tetrahydroquinazolines have been synthesized using α-aminoamidines and bis-benzylidene cyclohexanones . These compounds have shown high binding affinity towards some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . They may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, these compounds have also shown high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Methods of Application or Experimental Procedures

The synthesis of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields .

Results or Outcomes

The synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis . They may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . The high inhibition activity of the synthesized compounds was also predicted against β-glucosidase .

Antibacterial Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Medicinal Chemistry .

Summary of the Application

A series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized . These compounds have been screened against nine different Gram-positive and Gram-negative bacterial strains .

Methods of Application or Experimental Procedures

The synthesis of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives involves various spectral techniques .

Results or Outcomes

The results show that quinazoline derivatives containing thiazole ring 2a and 2b exhibit good antibacterial activity amongst the compounds under investigation .

Synthesis of Novel Derivatives

Specific Scientific Field

This application falls under the field of Chemistry and Medicinal Chemistry .

Summary of the Application

α-Aminoamidines are promising reagents for the synthesis of a diverse family of pyrimidine ring derivatives . Here, α-aminoamidines are used for the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines by their reaction with bis-benzylidene cyclohexanones . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .

Methods of Application or Experimental Procedures

The synthesis of a new series of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields .

Results or Outcomes

Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis . They may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Finally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase .

Synthesis of Novel Derivatives

Specific Scientific Field

This application falls under the field of Chemistry and Medicinal Chemistry .

Summary of the Application

α-Aminoamidines are promising reagents for the synthesis of a diverse family of pyrimidine ring derivatives . Here, α-aminoamidines are used for the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines by their reaction with bis-benzylidene cyclohexanones . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .

Methods of Application or Experimental Procedures

The synthesis of a new series of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields .

Results or Outcomes

Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis . They may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Finally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase .

properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNNEXWZHCXUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
B Selvakumar, KP Elango - Research on Chemical Intermediates, 2017 - Springer
A series of six novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various …
Number of citations: 3 link.springer.com
KN Sedenkova, EV Dueva, EB Averina… - Organic & …, 2015 - pubs.rsc.org
Tick-borne encephalitis virus (TBEV) belonging to Flavivirus genus causes severe infection in humans. The search for therapeutically relevant compounds targeting TBEV requires the …
Number of citations: 43 pubs.rsc.org
B Selvakumar, N Gujjar, M Subbiah… - Medicinal Chemistry …, 2018 - Springer
A series of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives has been synthesized and characterized using …
Number of citations: 6 link.springer.com
CJ Fang, L Gui, X Zhang, DR Moen, K Li… - …, 2015 - Wiley Online Library
We previously found that p97 ATPase inhibitors 2‐(2‐amino‐1H‐benzo[d]imidazol‐1‐yl)‐N‐benzyl‐8‐methoxyquinazolin‐4‐amine (ML240) and 2‐(2H‐benzo[b][1,4]oxazin‐4(3H)‐yl)‐…
L Gui, X Zhang, K Li, KJ Frankowski, S Li… - …, 2016 - Wiley Online Library
We previously found that the p97 cofactor, p47, significantly decreased the potency of some ATP‐competitive p97 inhibitors such as ML240 [2‐(2‐amino‐1H‐benzo[d]imidazol‐1‐yl)‐N‐…
KN Sedenkova, DN Leschukov, YK Grishin, NA Zefirov… - Pharmaceuticals, 2023 - mdpi.com
Tubulin-targeting agents attract undiminished attention as promising compounds for the design of anti-cancer drugs. Verubulin is a potent tubulin polymerization inhibitor, binding to …
Number of citations: 6 www.mdpi.com
HJ Zhou, J Wang, B Yao, S Wong, S Djakovic, B Kumar… - 2015 - ACS Publications
The AAA-ATPase p97 plays vital roles in mechanisms of protein homeostasis, including ubiquitin–proteasome system (UPS) mediated protein degradation, endoplasmic reticulum-…
Number of citations: 179 pubs.acs.org
TF Chou, K Li, KJ Frankowski, FJ Schoenen… - …, 2013 - Wiley Online Library
To discover more potent p97 inhibitors, we carried out a structure–activity relationship study of the quinazoline scaffold previously identified from our HTS campaigns. Two improved …
TF Chou, K Li, BE Nordin, P Porubsky… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
2. Materials and Methods Chemicals used in this study were MG132 (Enzo Life Sciences), and staurosporine (LC Laboratories), cycloheximide (EMD Bioscience) and bortezomib (LC …
Number of citations: 7 www.ncbi.nlm.nih.gov
JA Ortega, JM Arencibia, E Minniti… - Journal of medicinal …, 2020 - ACS Publications
We disclose a novel class of 6-amino-tetrahydroquinazoline derivatives that inhibit human topoisomerase II (topoII), a validated target of anticancer drugs. In contrast to topoII-targeted …
Number of citations: 16 pubs.acs.org

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